molecular formula C12H7Cl2F3N2O2 B2464542 2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid CAS No. 1946818-01-4

2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid

Cat. No.: B2464542
CAS No.: 1946818-01-4
M. Wt: 339.1
InChI Key: WJEAOKJQUFEOSV-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid is a synthetic organic compound known for its unique chemical structure and properties. This compound features a pyrazole ring substituted with dichlorophenyl and trifluoromethyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichlorobenzyl chloride with 5-(trifluoromethyl)pyrazole-3-carboxylic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxamide
  • 2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylate

Uniqueness

2-[(2,6-Dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O2/c13-7-2-1-3-8(14)6(7)5-19-9(11(20)21)4-10(18-19)12(15,16)17/h1-4H,5H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJEAOKJQUFEOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C(=CC(=N2)C(F)(F)F)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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